molecular formula C8H3ClF4O B150643 2-Fluoro-4-(trifluoromethyl)benzoyl chloride CAS No. 126917-10-0

2-Fluoro-4-(trifluoromethyl)benzoyl chloride

Cat. No. B150643
M. Wt: 226.55 g/mol
InChI Key: OOAHPLWBUUTFMV-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is a chemical compound that is part of the fluoro-substituted benzoyl chloride family. It is known for its reactivity and ability to participate in various chemical reactions, particularly in the synthesis of heterocyclic compounds such as quinazolinones .

Synthesis Analysis

The synthesis of related fluoro-substituted compounds involves multiple steps, including the reaction of fluorine-containing aromatic diamines with aromatic dianhydrides to produce polyimides . Another example is the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones, which are achieved through the nucleophilic vinylic substitution reaction of gem-difluoroenamides .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride includes a benzene ring substituted with a fluoro group and a trifluoromethyl group, as well as a benzoyl chloride moiety. This structure is similar to the fluorinated aromatic compounds used in the synthesis of polyimides, where the trifluoromethyl groups are positioned at the beta position of the amine group .

Chemical Reactions Analysis

2-Fluoro substituted benzoyl chlorides, like 2-Fluoro-4-(trifluoromethyl)benzoyl chloride, are known to undergo cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. This reaction typically proceeds in moderate yields and the products often precipitate from the reaction mixture, simplifying the purification process .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzoyl chlorides are characterized by their excellent thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimide films derived from similar compounds . The presence of fluorine atoms significantly influences these properties, contributing to the compound's stability and reactivity.

Scientific Research Applications

Synthesis of Quinazolinones 2-Fluoro substituted benzoyl chlorides, like 2-Fluoro-4-(trifluoromethyl)benzoyl chloride, are used in the synthesis of 4(3H)-quinazolinones. This process involves cyclocondensation with 2-amino-N-heterocycles, resulting in compounds that have shown moderate activity against various tumor cell lines (Deetz et al., 2001).

Polymer Chemistry The compound has been used in post-polymerization reactions of Diels-Alder polyphenylene. When reacting with ring-substituted benzoyl chloride derivatives, such as 4-(trifluoromethyl) benzoyl chloride, it increases the hydrophobicity of the resulting polymer. This type of modification has broad applications in developing specialized materials (Fujimoto et al., 2018).

Trifluoromethylation Reactions 2-Fluoro-4-(trifluoromethyl)benzoyl chloride is involved in trifluoromethylation reactions. These reactions are crucial in creating compounds with trifluoromethyl groups, which are significant in pharmaceutical and agrochemical applications due to their unique physical and chemical properties (Dukat & Naumann, 1985).

Solvolysis Studies The compound also plays a role in the study of solvolysis, specifically the ortho effect in solvolyses of fluorobenzoyl chlorides. Understanding these mechanisms is vital in physical organic chemistry (Park & Kevill, 2012).

Heterocyclic Chemistry It is used in the synthesis of heterocyclic compounds, particularly in reactions involving nucleophilic substitution and cyclization. These heterocyclic compounds are foundational in creating a variety of pharmaceuticals (Vosooghi et al., 2014).

Nanoscale Hybrid Composites Its derivatives are used in the creation of fluoroolefin functionalized silsesquioxanes, which are important for the nanoscale architecture of hybrid composites. These composites have potential applications in photonics and other high-tech fields (Suresh et al., 2004).

Synthesis of Fluorinated Compounds It facilitates the synthesis of fluorinated compounds, such as 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones, which are valuable in medicinal chemistry due to the unique properties of fluorine atoms in biological systems (Meiresonne et al., 2015).

Safety And Hazards

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is classified as hazardous under the Hazardous Products Regulations (SOR/2015-17). It is a combustible liquid and is toxic if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation. In contact with water, it releases gases which are toxic if inhaled . It is also a skin irritant .

properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7(14)5-2-1-4(3-6(5)10)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAHPLWBUUTFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155325
Record name 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)benzoyl chloride

CAS RN

126917-10-0
Record name 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126917100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com
L Feng, DA Lanfranchi, L Cotos… - Organic & …, 2018 - pubs.rsc.org
Malaria is a tropical parasitic disease threatening populations in tropical and sub-tropical areas. Resistance to antimalarial drugs has spread all over the world in the past 50 years, thus …
Number of citations: 21 pubs.rsc.org
H Teng - 2011 - repository.library.northeastern.edu
Two cannabinoid receptors (CB1 and CB2) belonging to the superfamily of G-protein coupled receptors (GPCRs) play a vital role in multiple physiological functions. CB1 is found …
HP Su, K Rickert, C Burlein… - Proceedings of the …, 2017 - National Acad Sciences
Current therapies for chronic pain can have insufficient efficacy and lead to side effects, necessitating research of novel targets against pain. Although originally identified as an …
Number of citations: 44 www.pnas.org
M Bielitza, D Belorgey, K Ehrhardt, L Johann… - Manuscript … - cyberleninka.org
… 2-bromo-1,4-dimethoxy-3-methylnaphthalene (300 mg, 1.07 mmol) and commercially available 2fluoro-4-trifluoromethyl-benzoyl chloride (265 mg, 1.17 mmol) were treated according to …
Number of citations: 1 cyberleninka.org

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